![molecular formula C15H12O4 B15052704 [1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-3,5-dicarboxylic acid, 4’-methyl-: is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with carboxylic acid groups at the 3 and 5 positions of one ring and a methyl group at the 4’ position of the other ring. It is a derivative of biphenyl and is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,5-dicarboxylic acid, 4’-methyl- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of [1,1’-Biphenyl]-3,5-dicarboxylic acid, 4’-carboxylic acid.
Reduction: Formation of [1,1’-Biphenyl]-3,5-dicarboxylic acid, 4’-methyl alcohol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It is used in the synthesis of polymers and other advanced materials due to its rigid biphenyl structure.
Biology and Medicine:
Drug Development: The compound serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry:
Electronics: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Agriculture: It is used in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-3,5-dicarboxylic acid, 4’-methyl- depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it can interact with enzymes or receptors, modulating their activity through binding interactions. The specific molecular targets and pathways involved vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
Biphenyl: The parent compound, consisting of two benzene rings without any substituents.
[1,1’-Biphenyl]-4-carboxylic acid: A derivative with a carboxylic acid group at the 4 position.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: A derivative with carboxylic acid groups at both 4 positions.
Uniqueness:
Functional Groups: The presence of carboxylic acid groups at the 3 and 5 positions and a methyl group at the 4’ position makes [1,1’-Biphenyl]-3,5-dicarboxylic acid, 4’-methyl- unique. These functional groups provide specific reactivity and binding properties.
Applications: Its unique structure allows for diverse applications in catalysis, material science, and biological studies, distinguishing it from other biphenyl derivatives.
Propriétés
Formule moléculaire |
C15H12O4 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
5-(4-methylphenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H12O4/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(7-11)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
VLHCBYKYPDIQQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)
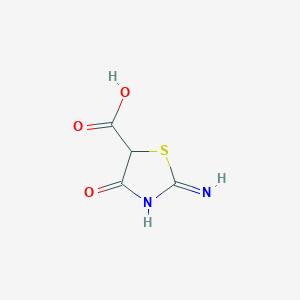
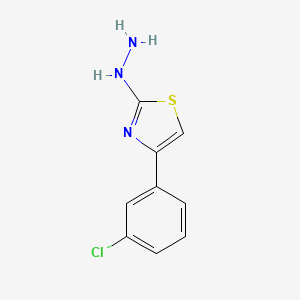
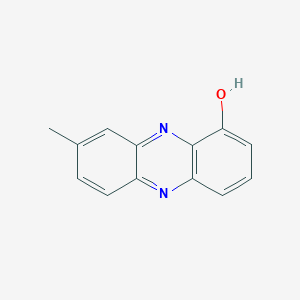
![3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052656.png)
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
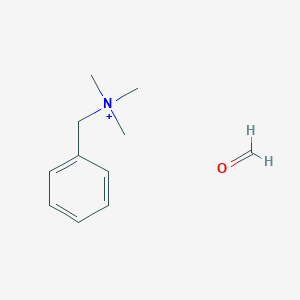
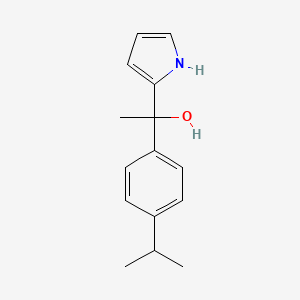

![7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052694.png)
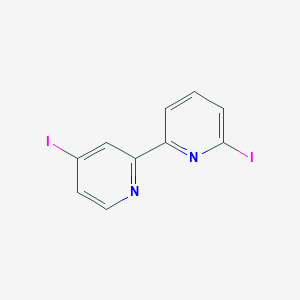
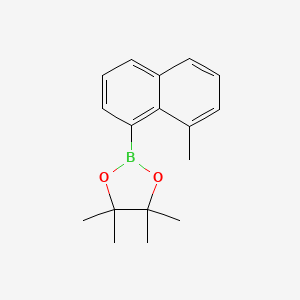
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
